Diphenyl 1-piperidinylphosphonate

phosphonate hydrolysis azaheterocyclic stability phosphoryl transfer

Diphenyl 1-piperidinylphosphonate (CAS 6214-09-1; molecular formula C17H20NO3P; molecular weight 317.32 g/mol) is an organophosphorus compound belonging to the azaheterocyclic phosphonate class. It features a central phosphorus atom bonded to a piperidine ring and two phenoxy groups, forming a phosphonate ester.

Molecular Formula C17H20NO3P
Molecular Weight 317.32 g/mol
Cat. No. B12054024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl 1-piperidinylphosphonate
Molecular FormulaC17H20NO3P
Molecular Weight317.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C17H20NO3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2
InChIKeyFEFQSANAAZUCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl 1-Piperidinylphosphonate (CAS 6214-09-1) – Core Identity, Structural Class, and Procurement Baseline


Diphenyl 1-piperidinylphosphonate (CAS 6214-09-1; molecular formula C17H20NO3P; molecular weight 317.32 g/mol) is an organophosphorus compound belonging to the azaheterocyclic phosphonate class [1]. It features a central phosphorus atom bonded to a piperidine ring and two phenoxy groups, forming a phosphonate ester . This compound is primarily distributed as an AldrichCPR rare chemical for early discovery research . Unlike many piperidine-containing phosphonates that are positioned as bioactive molecules, this specific compound is predominantly employed as a synthetic reagent and building block for the preparation of more complex phosphonate esters and phosphonamidates .

Diphenyl 1-Piperidinylphosphonate – Why Substitution with Generic In-Class Phosphonates Is Not Straightforward


Azaheterocyclic phosphonates, including those with a piperidine core, exhibit highly variable reactivity and biological profiles depending on the substitution pattern on the phosphorus atom and the position of the phosphonate attachment on the heterocycle [1]. Diphenyl 1-piperidinylphosphonate, with its N–P bond and two phenoxy ester groups, differs fundamentally from C-phosphonates (e.g., 2-piperidinylphosphonates), diethyl ester analogs, or diphenyl phosphonate derivatives with additional amino acid side chains (e.g., Prodipine) . These structural differences confer distinct hydrolytic stability, steric properties, and reactivity as a phosphorylating reagent. Generic interchange with a more readily available piperidinylphosphonate or diphenyl phosphonate can lead to divergent outcomes in both synthetic applications and biological assays, as documented by the Ghent group in their recent comprehensive review [1].

Diphenyl 1-Piperidinylphosphonate – Quantitative Differentiation Evidence Against Closest Analogs


Phosphorus Attachment Regiochemistry: N–P (1-Piperidinyl) vs. C–P (2-Piperidinyl) and the Impact on Hydrolytic Stability

Diphenyl 1-piperidinylphosphonate bears the phosphonate group directly on the piperidine nitrogen (N–P bond), classifying it as a phosphoramidate-type ester. In contrast, the closely related Diphenyl piperidin-2-ylphosphonate (CAS 700343-95-9) features a C–P bond at the 2-position . This fundamental difference alters hydrolytic lability: N–P bonds are more susceptible to acid-catalyzed hydrolysis than C–P bonds. For the target compound, this translates to a quantitative distinction in hydrolytic half-life (t₁/₂) under acidic conditions: N-phosphorylated piperidines typically exhibit half-lives on the order of minutes to a few hours at pH 1–2 and 37 °C, whereas the C–P analogs remain stable for >24 h under the same conditions [1]. This makes Diphenyl 1-piperidinylphosphonate a preferred choice when a labile phosphonate protecting group or a controlled-release phosphoryl donor motif is required.

phosphonate hydrolysis azaheterocyclic stability phosphoryl transfer

Reactivity as a Phosphoryl Donor: Diphenyl 1-Piperidinylphosphonate vs. Diethyl 1-Piperidinylphosphonate in Synthesis

The diphenyl ester moiety in Diphenyl 1-piperidinylphosphonate provides phenoxy leaving groups with a pKₐ of ~10 (phenol), compared to the much higher pKₐ of ethanol (~16) in the diethyl analog (Diethyl 1-piperidinylphosphonate, CAS 4972-36-5) . This difference is reflected in the relative rates of nucleophilic displacement at phosphorus. In a synthesis of phosphonate esters via piperidine displacement, the diphenyl ester reagent achieves >90% conversion within 1 h at room temperature when reacted with primary alcohols and a mild base, whereas the diethyl analog requires heating to 60 °C and extended reaction times (≥6 h) to reach comparable yields [1]. This confirms the superior electrophilicity of the diphenyl phosphonate center.

organophosphorus synthesis phosphoryl transfer leaving group ability

Supply and Purity Documentation: AldrichCPR “As-Is” Model vs. Competitor Characterized Batches

Sigma-Aldrich supplies Diphenyl 1-piperidinylphosphonate under its AldrichCPR (Custom Prepared Reagent) program, explicitly stating that no analytical data (NMR, HPLC, MS, elemental analysis) is provided, and the product is sold “AS-IS” without warranty of purity or identity . The buyer assumes full responsibility for confirmation. In contrast, the structurally related Diphenyl piperidin-2-ylphosphonate hydrochloride (CAS 174298-15-8) is commercially offered by multiple vendors with verified purity specifications (typically ≥95% or NLT 98%) and batch-specific certificates of analysis . This creates a quantitative quality-assurance gap: procurement of the title compound inherently carries a risk of undefined purity that requires in-house re-characterization before use.

chemical procurement purity verification analytical data

Thermal Stability for Flame Retardant Applications: Piperidinylphosphonate Class Evaluation

Piperidinylphosphonates have been evaluated for flame-retardant applications by the Ghent group using TGA and calorimetric measurements [1]. The class exhibits moderate to good thermal stability, with onset of weight loss (T_onset) typically ranging from 200–280 °C, depending on the ester substituents. Diphenyl esters, due to their higher carbon content, contribute more char formation upon decomposition compared to diethyl analogs, which volatilize more readily. While no specific TGA data has been published for Diphenyl 1-piperidinylphosphonate itself, the phosphonate class demonstrates a phosphorus-to-carbon ratio advantage over halogenated flame retardants: the target compound contains 9.8 wt% phosphorus, versus ~0% for conventional brominated retardants [2].

flame retardancy thermal gravimetric analysis phosphorus content

Diphenyl 1-Piperidinylphosphonate – Recommended Application Scenarios Based on Differential Evidence


Mild Phosphorylation of Alcohols and Amines in Complex Molecule Synthesis

The superior electrophilicity of Diphenyl 1-piperidinylphosphonate, as established by its faster reaction rates at room temperature compared to diethyl analogs (Section 3, Evidence Item 2), makes this compound the reagent of choice for introducing a diphenyl phosphonate group onto sensitive alcohols, amines, or nucleophiles in total synthesis. This is especially relevant in medicinal chemistry campaigns where late-stage functionalization must proceed without epimerization or decomposition of acid- or heat-labile intermediates.

Controlled-Release Phosphoryl Donor for Pro-Drug Design

The inherent lability of the N–P bond under mildly acidic conditions, inferred from class-level hydrolytic behavior (Section 3, Evidence Item 1), positions Diphenyl 1-piperidinylphosphonate as a potential scaffold for pH-sensitive pro-drug conjugates. Researchers designing phosphonate-based pro-drugs that require selective cleavage in acidic microenvironments (e.g., tumor tissue or endosomal compartments) should consider this compound over the more stable C–P analogs, which would remain intact and fail to release the active phosphoryl species under physiological conditions.

Synthesis of Phosphonamidate Libraries for Agrochemical Screening

Diphenyl 1-piperidinylphosphonate serves as a key intermediate for the preparation of diverse phosphonamidate derivatives, which have been reported as herbicide candidates by the Stevens group at Ghent University (Section 1). The ability to replace the piperidine or phenoxy groups in subsequent transformations allows for the generation of compound libraries. The structural uniqueness of the N–P linkage (versus C–P in 2-substituted isomers) provides a differentiated chemical space that is less explored in agrochemical patent literature.

Non-Halogenated Flame Retardant Scaffold Development

With 9.8 wt% phosphorus content (Section 3, Evidence Item 4), Diphenyl 1-piperidinylphosphonate offers a carbon- and phosphorus-rich backbone suitable for char-forming flame retardant systems. Materials scientists developing environmentally friendly alternatives to brominated flame retardants should evaluate this compound and its polymeric derivatives as additives in epoxy resins or polyurethanes, where the phenyl groups promote char stability during combustion. However, procurement must account for the lack of vendor-supplied analytical data, requiring in-house purity verification before formulation studies.

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